molecular formula C18H17ClN4O B278854 1-(4-chlorophenyl)-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

Numéro de catalogue B278854
Poids moléculaire: 340.8 g/mol
Clé InChI: HGILEILPWYTTDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-chlorophenyl)-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as TAK-242, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory properties. TAK-242 was first synthesized in 2006 by Takeda Pharmaceutical Company Limited and has since been the subject of numerous scientific studies due to its potential therapeutic applications.

Mécanisme D'action

TAK-242 inhibits TLR4 signaling by binding to an intracellular domain of TLR4, which prevents the recruitment of adaptor proteins that are necessary for downstream signaling. This prevents the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, TAK-242 reduces the production of pro-inflammatory cytokines, which leads to reduced tissue damage and improved outcomes in animal models of sepsis.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, TAK-242 has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are both involved in the pathogenesis of sepsis. TAK-242 has also been shown to improve endothelial function, which is impaired in sepsis.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-242 has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models of sepsis. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, TAK-242 has some limitations for use in lab experiments. It has relatively poor bioavailability and is rapidly metabolized in vivo, which can limit its effectiveness in some experimental settings.

Orientations Futures

There are several future directions for research on TAK-242. One area of interest is the development of more potent and selective TLR4 inhibitors. Another area of interest is the investigation of TAK-242 in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is ongoing research into the use of TAK-242 as an adjuvant therapy in cancer treatment, as TLR4 signaling has been implicated in tumor progression. Overall, TAK-242 has shown great promise as a therapeutic agent for the treatment of inflammatory diseases, and ongoing research is likely to lead to further insights into its mechanism of action and potential clinical applications.

Méthodes De Synthèse

TAK-242 is synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with 3-isopropylaniline to form an intermediate product. This intermediate is then reacted with triazole carboxylic acid to produce TAK-242. The synthesis of TAK-242 has been optimized over the years to improve yield and purity.

Applications De Recherche Scientifique

TAK-242 has been extensively studied for its anti-inflammatory properties and has shown promising results in preclinical studies. It has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the immune response to bacterial infections. TLR4 activation leads to the production of pro-inflammatory cytokines, which can cause tissue damage and lead to sepsis. TAK-242 has been shown to inhibit the production of these cytokines and reduce tissue damage in animal models of sepsis.

Propriétés

Nom du produit

1-(4-chlorophenyl)-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

Formule moléculaire

C18H17ClN4O

Poids moléculaire

340.8 g/mol

Nom IUPAC

1-(4-chlorophenyl)-N-(3-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-12(2)13-4-3-5-15(10-13)21-18(24)17-20-11-23(22-17)16-8-6-14(19)7-9-16/h3-12H,1-2H3,(H,21,24)

Clé InChI

HGILEILPWYTTDH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

SMILES canonique

CC(C)C1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.